4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique structure combining an indole moiety with a benzothienopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Benzothienopyrimidine Core: This step often involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under basic conditions.
Coupling Reaction: The final step involves the coupling of the indole moiety with the benzothienopyrimidine core through a sulfanyl linkage, typically using thiolating agents such as thiourea or thiols under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the indole or benzothienopyrimidine rings using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole or benzothienopyrimidine derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzothienopyrimidine core may inhibit specific enzymes or signaling pathways. This dual interaction can lead to a range of biological effects, including modulation of cell signaling, inhibition of enzyme activity, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of benzothienopyrimidine.
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline: Features an isoquinoline core.
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydrobenzothiazole: Contains a benzothiazole core.
Uniqueness
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combination of an indole moiety with a benzothienopyrimidine core, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCUESWYUUHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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